Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in various sectors of the chemical industry, including medicine and agriculture
Preparation Methods
The synthesis of Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate typically involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane . This two-step process is known for its regioselectivity and efficiency. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition-metal catalysts and photoredox agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the condensation of 1,3-diketones with arylhydrazines can lead to the formation of substituted pyrazoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives, including Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, have been studied for their potential as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . In the industry, these compounds are used in the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in various biochemical interactions, influencing its reactivity and biological activity . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate can be compared to other pyrazole derivatives, such as 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate and 3-hydroxy-1-methyl-1H-pyrazole . These compounds share similar structural features but differ in their substituents and reactivity.
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-methyl-5-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-8-3-4(5(9)7-8)6(10)11-2/h3H,1-2H3,(H,7,9) |
InChI Key |
HGKPJFRLFTZFGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N1)C(=O)OC |
Origin of Product |
United States |
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